molecular formula C19H20N2O3 B12423880 Ditazole-d8

Ditazole-d8

Cat. No.: B12423880
M. Wt: 332.4 g/mol
InChI Key: UUCMDZWCRNZCOY-FUEQIQQISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ditazole-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ditazole-d8 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ditazole-d8 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

These compounds share similar therapeutic effects but differ in their chemical structures, mechanisms of action, and pharmacokinetic profiles.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C19H20N2O3/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16/h1-10,22-23H,11-14H2/i11D2,12D2,13D2,14D2

InChI Key

UUCMDZWCRNZCOY-FUEQIQQISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])C([2H])([2H])O

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3

Origin of Product

United States

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